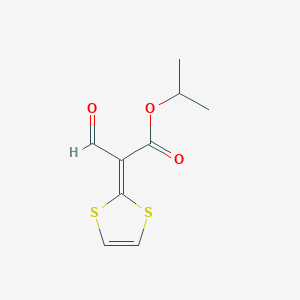![molecular formula C11H9N5O B14253184 N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide CAS No. 443145-36-6](/img/structure/B14253184.png)
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is an organic compound belonging to the class of imidazoquinolines This compound is characterized by the presence of an imidazoquinoline core, which is a fused ring system consisting of an imidazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide typically involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with nitrous acid. The reaction conditions generally include an acidic medium to facilitate the formation of the nitrous amide group. The process can be summarized as follows:
Starting Material: 2-amino-3-methylimidazo[4,5-f]quinoline
Reagent: Nitrous acid (HNO2)
Reaction Conditions: Acidic medium (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoquinoline derivatives.
Scientific Research Applications
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the modulation of various biological pathways. For example, it may induce DNA damage or inhibit specific enzymes, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: A structurally similar compound with known carcinogenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another imidazoquinoline derivative with biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A related compound found in cooked meats with mutagenic properties.
Uniqueness
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and biological activity compared to other imidazoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
443145-36-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)nitrous amide |
InChI |
InChI=1S/C11H9N5O/c1-16-9-5-4-8-7(3-2-6-12-8)10(9)13-11(16)14-15-17/h2-6H,1H3,(H,13,14,17) |
InChI Key |
YXPOSBKXHXBEGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
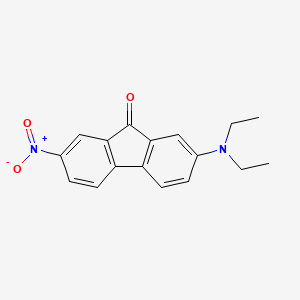
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
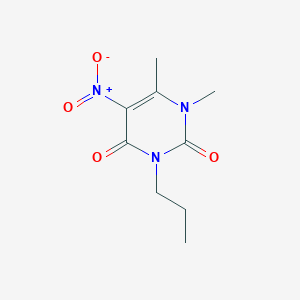
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
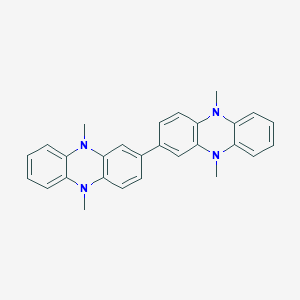

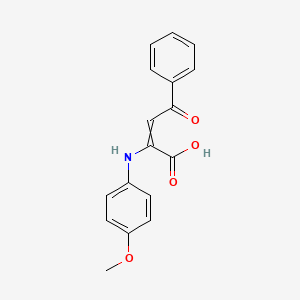
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
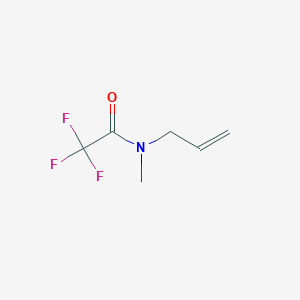
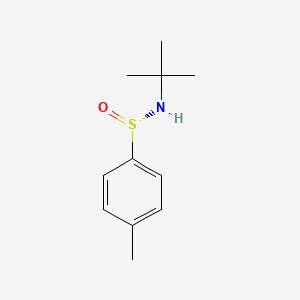
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
